molecular formula C21H20O5 B11152875 5-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one

5-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one

Cat. No.: B11152875
M. Wt: 352.4 g/mol
InChI Key: FLVNZORVMXIVCY-UHFFFAOYSA-N
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Description

5-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3-methoxyphenyl group and an oxoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 3-methoxyphenylglyoxal in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with an appropriate oxidizing agent to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may protect cells from oxidative damage by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenylglyoxal derivatives
  • Hydroxycoumarins
  • Furocoumarins

Uniqueness

Compared to similar compounds, 5-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromen-2-one core with a 3-methoxyphenyl group and an oxoethoxy group makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

5-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethylchromen-2-one

InChI

InChI=1S/C21H20O5/c1-12-8-18(20-13(2)14(3)21(23)26-19(20)9-12)25-11-17(22)15-6-5-7-16(10-15)24-4/h5-10H,11H2,1-4H3

InChI Key

FLVNZORVMXIVCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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